(2S)-2-benzyloxirane
Overview
Description
(2S)-2-benzyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a benzyl group attached to the second carbon of the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-benzyloxirane can be synthesized through several methods. One common approach involves the epoxidation of styrene derivatives. For instance, the Sharpless asymmetric epoxidation is a well-known method that uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method provides high enantioselectivity and yields the desired this compound.
Another method involves the reaction of benzyl halides with epoxides under basic conditions. For example, benzyl bromide can react with ethylene oxide in the presence of a strong base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes often use catalysts such as titanium silicalite or other metal-based catalysts to achieve high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-benzyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions typically occur under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the oxirane ring.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Substituted oxiranes with various functional groups.
Scientific Research Applications
(2S)-2-benzyloxirane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model compound to understand the mechanisms of epoxide hydrolases.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may have therapeutic applications.
Industry: It is used in the production of polymers and resins. Its reactivity with various nucleophiles makes it useful in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-benzyloxirane involves its reactivity towards nucleophiles. The strained three-membered ring of the oxirane is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of various products depending on the nucleophile involved. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-benzyloxirane: The enantiomer of (2S)-2-benzyloxirane, differing only in the spatial arrangement of atoms.
Styrene oxide: Another epoxide with a similar structure but without the benzyl group.
Phenyl glycidyl ether: Contains an oxirane ring and a phenyl group, similar to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the benzyl group. This combination imparts distinct reactivity and selectivity in its chemical reactions, making it a valuable compound in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
(2S)-2-benzyloxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDMLXYWGLECEY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308947 | |
Record name | (2S)-2-(Phenylmethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61393-94-0 | |
Record name | (2S)-2-(Phenylmethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61393-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyloxirane, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061393940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-(Phenylmethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZYLOXIRANE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7689NS82G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.